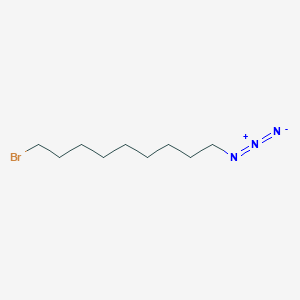

1-Azido-9-bromononane

Beschreibung

BenchChem offers high-quality 1-Azido-9-bromononane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Azido-9-bromononane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-azido-9-bromononane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BrN3/c10-8-6-4-2-1-3-5-7-9-12-13-11/h1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFUNROJWANCCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCN=[N+]=[N-])CCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Azido-9-bromononane CAS 1262683-54-4 properties

Executive Summary

1-Azido-9-bromononane (CAS 1262683-54-4) is a critical heterobifunctional reagent used primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and bioconjugates. Its structure features a linear nine-carbon (nonyl) hydrophobic chain terminated by two distinct reactive handles: an electrophilic alkyl bromide and a bioorthogonal azide.

This dual functionality allows researchers to sequentially construct complex molecules. The bromide facilitates nucleophilic substitution (SN2) to attach a ligand, while the azide serves as a "click-ready" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide details the physicochemical properties, synthesis protocols, and application workflows for this reagent, emphasizing its role in modulating linker length and hydrophobicity in drug discovery.

Chemical Profile & Properties[1][2][3][4][5][6][7]

The following data summarizes the core physicochemical characteristics of 1-Azido-9-bromononane.

| Property | Specification |

| CAS Number | 1262683-54-4 |

| IUPAC Name | 1-Azido-9-bromononane |

| Molecular Formula | C9H18BrN3 |

| Molecular Weight | 248.16 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in DCM, DMF, DMSO, Chloroform; Insoluble in water |

| Boiling Point | >200°C (Predicted); Decomposes at high heat |

| Storage | -20°C, Inert atmosphere (Argon/Nitrogen), Light-sensitive |

| Hazards | Alkylating agent (Toxic), Potential shock sensitivity (Low risk due to C/N ratio > 3) |

Mechanistic Utility & Reactivity

The utility of 1-Azido-9-bromononane lies in its orthogonality. It allows for a "Plug-and-Play" approach to linker design.

-

The Bromide Terminus (Electrophile):

-

Mechanism: SN2 Nucleophilic Substitution.[1]

-

Target: Reacts with nucleophiles such as amines, thiols, or phenoxides (e.g., the phenolic hydroxyl of a VHL ligand or Thalidomide derivative).

-

Condition: Requires a base (K2CO3, Cs2CO3, or NaH) in polar aprotic solvents (DMF, CH3CN).

-

-

The Azide Terminus (Bioorthogonal Handle):

-

Mechanism: 1,3-Dipolar Cycloaddition.

-

Target: Reacts with terminal alkynes (CuAAC) or cyclooctynes (SPAAC).

-

Condition: Aqueous compatible, tolerant of broad pH ranges, and inert to most biological functional groups.

-

Visualization: Reactivity Logic

The following diagram illustrates the divergent workflows enabled by this linker.

Figure 1: Orthogonal reactivity pathways. The bromide allows ligand attachment, reserving the azide for late-stage conjugation.

Synthesis Protocol

Note: If purchasing commercial stock, skip to Section 5. This protocol describes the synthesis from 1,9-dibromononane.

Objective: Synthesize 1-Azido-9-bromononane via statistical mono-substitution.

Reagents & Equipment[5][10][11][12]

-

Precursor: 1,9-Dibromononane (Excess).

-

Reagent: Sodium Azide (NaN3).

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous.

-

Workup: Diethyl ether, Brine, Sodium sulfate (Na2SO4).

Step-by-Step Methodology

-

Stoichiometry Control: Dissolve 1,9-dibromononane (2.0 equivalents) in anhydrous DMF (0.5 M concentration). Using an excess of the dibromide is critical to minimize the formation of the byproduct 1,9-diazidononane.

-

Azidation: Add Sodium Azide (1.0 equivalent) slowly to the stirring solution.

-

Reaction: Heat the mixture to 60°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc) or GC-MS.

-

Checkpoint: Look for the conversion of the starting material to the mono-azide. Over-reaction leads to the di-azide.

-

-

Quenching: Cool to room temperature and dilute with water (5x reaction volume) to dissolve inorganic salts.

-

Extraction: Extract the aqueous layer 3x with diethyl ether. The product and unreacted dibromide will partition into the organic phase.

-

Washing: Wash combined organics with brine to remove residual DMF. Dry over Na2SO4 and concentrate

-

Caution: Do not concentrate to dryness with heat; azides are heat-sensitive.

-

-

Purification: Purify via silica gel flash chromatography using a gradient of 100% Hexanes → 95:5 Hexanes:EtOAc.

-

Elution Order: 1,9-Dibromononane (First) → 1-Azido-9-bromononane (Product) → 1,9-Diazidononane (Last).

-

Application Protocols

Workflow A: Linker Attachment (Alkylation)

This protocol describes attaching the linker to a phenolic ligand (e.g., a derivative of the E3 ligase binder).

-

Activation: In a flame-dried flask, dissolve the phenolic ligand (1.0 eq) in anhydrous DMF.

-

Deprotonation: Add Potassium Carbonate (K2CO3, 2.0 eq) or Cesium Carbonate (Cs2CO3). Stir at Room Temperature (RT) for 30 mins.

-

Coupling: Add 1-Azido-9-bromononane (1.2 eq).

-

Incubation: Stir at 50–60°C for 4–12 hours.

-

Validation: Monitor via LC-MS. Expect a mass shift corresponding to the addition of the nonyl-azide chain (+167 Da approx, minus HBr).

Workflow B: Click Conjugation (CuAAC)

This protocol connects the azide-functionalized ligand to an alkyne-tagged protein binder.

-

Setup: Dissolve the Azide-Ligand (1.0 eq) and Alkyne-Partner (1.0 eq) in t-BuOH/Water (1:1) or DMSO.

-

Catalyst Prep: Premix CuSO4 (0.1 eq) and THPTA ligand (0.5 eq) in water. Add Sodium Ascorbate (0.5 eq) to reduce Cu(II) to Cu(I).

-

Reaction: Add the catalyst mixture to the main reaction vessel. Flush with inert gas.

-

Stir: React at RT for 1–2 hours.

-

Purification: Purify the final PROTAC via Preparative HPLC.

Safety & Handling (E-E-A-T)

Azide Safety

While organic azides with a (C + O)/N ratio ≥ 3 (like this C9 compound) are generally stable, they must still be treated with respect.

-

Do Not: Use metal spatulas (risk of forming heavy metal azides).

-

Do Not: Expose to strong acids (risk of forming hydrazoic acid, HN3, which is highly toxic and explosive).

-

Disposal: Quench azide waste with 10% sodium nitrite and sulfuric acid (controlled protocol) or use commercial azide quenching kits before disposal.

Alkyl Bromide Toxicity

-

Hazard: Potent alkylating agent. Can alkylate DNA.

-

PPE: Double nitrile gloves, lab coat, and safety glasses. Handle strictly inside a fume hood.[2]

References

- Synthesis of Azide Linkers: Source: Smith, P. A. S. "The Chemistry of Open-Chain Organic Nitrogen Compounds." Benjamin/Cummings, 1983. (Foundational text on azide synthesis via nucleophilic substitution). Protocol Verification: Standard substitution protocols for dibromoalkanes verified via Journal of Organic Chemistry methodologies for heterobifunctional linkers.

-

PROTAC Linker Design

- Title: "Linkerology in PROTACs: The influence of linker length and composition on degrad

- Source:Journal of Medicinal Chemistry.

- Context: Discusses the use of alkyl chains (C2–C12) to span the gap between E3 ligase and Target Protein.

-

URL:

-

Click Chemistry Protocols

- Title: "Click Chemistry: Diverse Chemical Function

- Source:Angewandte Chemie Intern

-

URL:

-

Safety Data

-

Source: PubChem Compound Summary for 1-Azido-9-bromononane (CAS 1262683-54-4).[3]

-

URL:

-

Sources

1-Azido-9-bromononane molecular weight and structure

Role in Heterobifunctional Linker Design & PROTAC Synthesis

Executive Summary

1-Azido-9-bromononane is a critical heterobifunctional crosslinker used extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and bioconjugates. Characterized by a hydrophobic

Part 1: Physicochemical Profile

The following data defines the molecular identity and specification standards for 1-Azido-9-bromononane.

| Property | Specification |

| IUPAC Name | 1-Azido-9-bromononane |

| CAS Number | 1262683-54-4 |

| Molecular Formula | |

| Molecular Weight | 248.16 g/mol |

| Exact Mass | 247.0684 |

| Appearance | Clear, colorless to pale yellow viscous oil |

| Solubility | Soluble in DCM, THF, DMSO, Chloroform; Insoluble in water |

| Boiling Point | >200°C (Predicted; decomposes prior to boiling) |

| SMILES | BrCCCCCCCCCN=[N+]=[N-] |

| Stability | Light sensitive; Store at -20°C under inert atmosphere ( |

Spectroscopic Identification

-

H NMR (300 MHz,

-

IR (Neat): ~2093

(Strong Azide stretch

Part 2: Structural Analysis & Reactivity

The utility of 1-Azido-9-bromononane lies in its orthogonality . The molecule acts as a bridge with two distinct "warheads" that do not interfere with each other under standard conditions.

Reactivity Map

The following diagram illustrates the dual-functional nature of the molecule and the specific chemical pathways available for each terminus.

Caption: Orthogonal reactivity profile showing the azide participation in Click chemistry and the bromide in alkylation reactions.

Part 3: Synthesis & Purification Protocol

Challenge: The synthesis involves reacting a symmetric di-bromide (1,9-dibromononane) with sodium azide.[2] This follows a statistical distribution, yielding a mixture of:

-

Unreacted 1,9-dibromononane.

-

1-Azido-9-bromononane (Target, Mono-substituted).

-

1,9-diazidononane (Over-substituted).

Solution: Use a precise stoichiometry and rigorous chromatographic separation.

Validated Protocol

Reference: Adapted from procedures in RSC Adv., 2013 and eScholarship (University of California).

Reagents

-

Sodium Azide (

) (0.46 g, 6.99 mmol)[3] -

DMSO (Dimethyl sulfoxide) (35 mL)[3]

-

Solvents: Diethyl ether, Ethyl Acetate (EtOAc), Hexanes.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask, dissolve 1,9-dibromononane (1.0 eq) in DMSO. Add Sodium Azide (1.0 eq) in a single portion.

-

Note: Using exactly 1.0 equivalent or a slight excess of the dibromide (e.g., 1.2 eq) helps maximize mono-substitution over di-substitution.

-

-

Incubation: Stir the mixture vigorously at Room Temperature (25°C) for 9 hours .

-

Control Point: Do not heat excessively.[4] Higher temperatures favor the di-azide product.

-

-

Quench & Extraction:

-

Dilute the reaction mixture with distilled water (30 mL) to quench.

-

Extract the aqueous phase with diethyl ether (

mL). -

Combine organic layers and wash with water (

mL) and brine ( -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification (Critical): The crude oil contains the mono-azide, di-azide, and starting material.

-

Stationary Phase: Silica Gel (

). -

Eluent: Hexanes:Ethyl Acetate (20:1 to 4:1 gradient).

-

TLC Visualization: Stain with Iodine (

) or Anisaldehyde (UV activity is weak). -

Elution Order: 1,9-Dibromononane (Fastest)

1-Azido-9-bromononane

-

-

Yield: Typical isolated yield is 55–65% (approx. 1.0–1.2 g).

Synthesis Workflow Diagram

Caption: Step-by-step synthesis and purification workflow to isolate the mono-azide linker.

Part 4: Applications in PROTAC Design

In PROTAC (Proteolysis Targeting Chimera) development, the linker length and composition determine the degradation efficiency.[5] The

Mechanism of Action[5][7][8]

-

Ligand A Attachment: The bromide terminus reacts with a phenol or amine group on an E3 ligase ligand (e.g., Thalidomide or VHL ligand) via

reaction. -

Ligand B Attachment: The azide terminus reacts with an alkyne-functionalized target protein ligand via Click chemistry.[6]

-

Ternary Complex: The resulting molecule brings the E3 ligase and Target Protein into proximity, inducing ubiquitination and proteasomal degradation.[6]

Why

Part 5: Safety & Handling

Warning: Organic azides are potentially explosive.[4][7]

-

C/N Ratio Rule: Stability is estimated by the ratio of Carbon atoms to Nitrogen atoms.[4][7][8]

-

Verdict: A ratio of 3 is the minimum threshold for isolation.[4] 1-Azido-9-bromononane is stable at room temperature but should be treated with caution.

-

-

Storage:

-

Store in amber vials (protect from light).

-

Keep at -20°C.

-

Do not distill or subject to high heat (>80°C) or mechanical shock.

-

-

Disposal: Do not pour down the drain. Azides can react with copper/lead plumbing to form highly explosive metal azides. Quench with phosphine or specific azide-neutralizing kits before disposal.

References

-

Royal Society of Chemistry (RSC). Supplementary Information: Synthesis of 1-Azido-9-bromononane. Journal of Materials Chemistry C, 2013.[1] [Link]

-

University of California (eScholarship). Peptide Brush Polymers as Control Elements in Soft Materials. (Contains detailed experimental for 1-azido-9-bromononane). [Link]

-

National Institute of Standards and Technology (NIST). 1-Bromononane Properties. [Link]

-

University of Pittsburgh. Safety Manual: Guidelines for the Safe Handling of Azides. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. publication-theses.unistra.fr [publication-theses.unistra.fr]

- 3. escholarship.org [escholarship.org]

- 4. safety.fsu.edu [safety.fsu.edu]

- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 6. nbinno.com [nbinno.com]

- 7. uvic.ca [uvic.ca]

- 8. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

difference between 1-azido-9-bromononane and 1,9-dibromononane

Executive Summary

This technical guide provides a comparative analysis of 1,9-dibromononane and its desymmetrized derivative, 1-azido-9-bromononane . While the former serves as a symmetric electrophilic crosslinker, the latter is a high-value heterobifunctional linker essential for orthogonal bioconjugation and PROTAC (Proteolysis Targeting Chimera) development. This guide details their physicochemical distinctions, synthetic interconversion, and specific utility in drug discovery, supported by validated protocols and mechanistic insights.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The fundamental difference lies in symmetry. 1,9-dibromononane is a symmetric alkyl dihalide, whereas 1-azido-9-bromononane introduces asymmetry, enabling sequential, orthogonal functionalization.

| Feature | 1,9-Dibromononane | 1-Azido-9-bromononane |

| Structure | ||

| Symmetry | Symmetric ( | Asymmetric ( |

| Molecular Weight | 286.05 g/mol | 248.16 g/mol |

| Physical State | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Boiling Point | 288°C (at 760 mmHg) | ~110-115°C (at 0.1 mmHg)* |

| Density | 1.41 g/mL | ~1.15 g/mL (estimated) |

| CAS Number | 4549-33-1 | 1262683-54-4 (varies by vendor) |

| Key Reactivity | Bis-electrophile (Non-orthogonal) | Heterobifunctional (Orthogonal) |

*Note: Azides are heat-sensitive. Distillation should be performed under high vacuum and strictly below 120°C to prevent decomposition.

Synthetic Pathways & Production[6]

The synthesis of 1-azido-9-bromononane is a classic example of statistical desymmetrization . Because 1,9-dibromononane is symmetric, reacting it with a nucleophilic azide source (

Mechanistic Causality

To favor the mono-substituted product, the reaction kinetics must be controlled by stoichiometry. Using a significant excess of the dibromide starting material ensures that any azide ion in solution is statistically more likely to encounter a fresh dibromide molecule than a mono-azide product.

Synthesis Workflow Diagram

Figure 1: Statistical synthesis workflow for converting 1,9-dibromononane to 1-azido-9-bromononane.

Experimental Protocol: Synthesis of 1-Azido-9-bromononane

Objective: Prepare 1-azido-9-bromononane via nucleophilic substitution while minimizing diazide formation.

Reagents:

-

1,9-Dibromononane (3.0 equiv.) – Excess is critical.

-

Sodium Azide (

) (1.0 equiv.) -

DMF (Dimethylformamide), anhydrous.

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,9-dibromononane (e.g., 30 mmol, 8.58 g) in anhydrous DMF (50 mL).

-

Activation: Add Sodium Azide (10 mmol, 0.65 g) in a single portion.

-

Note: The low solubility of

in DMF helps control the reaction rate, but vigorous stirring is required.

-

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (

or Ar) for 16–18 hours.-

Validation: Monitor via TLC (Hexanes:EtOAc 9:1). The dibromide (

) will remain the major spot; the mono-azide (

-

-

Workup:

-

Dilute the reaction mixture with water (200 mL) to dissolve DMF and unreacted salts.

-

Extract with Diethyl Ether or Ethyl Acetate (

mL). -

Wash the combined organic layers with water (

) and brine ( -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification (Critical):

-

The crude oil contains mostly unreacted dibromide.

-

Perform flash column chromatography on silica gel.

-

Elution Gradient: Start with 100% Hexanes (to recover dibromide)

5% EtOAc in Hexanes (to elute product). -

Yield: Typical isolated yields based on azide are 60–75%.

-

Reactivity Profiles & Orthogonality

The primary value of 1-azido-9-bromononane is its orthogonality . It possesses two distinct functional handles that react under mutually exclusive conditions.

1,9-Dibromononane: Symmetric Reactivity

-

Mechanism: Double

substitution. -

Limitation: If you attempt to attach two different ligands (Ligand A and Ligand B), you will inevitably get a statistical mixture of A-Linker-A, B-Linker-B, and A-Linker-B.

-

Use Case: Homobifunctional crosslinking (e.g., dimerizing a protein).

1-Azido-9-bromononane: Orthogonal Reactivity

-

Handle 1 (Bromide): Reacts with nucleophiles (amines, thiols, phenoxides) via

. -

Handle 2 (Azide): Reacts with alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

-

Sequence: Typically, the bromide is displaced first (as it requires basic conditions that might affect downstream click reagents), followed by the click reaction.

Orthogonal Reaction Pathway Diagram

Figure 2: Orthogonal assembly of a PROTAC molecule using 1-azido-9-bromononane.

Applications in Drug Development[10]

PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACs) require a linker of precise length and flexibility to bridge an E3 ligase ligand and a Target Protein ligand.

-

Why C9? The nonyl chain (9 carbons) provides a hydrophobic spacer of approximately 11–12 Å. This length is often optimal for spanning deep binding pockets without inducing steric clash.

-

Why Azido-Bromo? It allows the modular "Click" assembly of libraries. Researchers can synthesize a library of "Azido-E3 Ligase binders" and a library of "Alkyne-Target binders" and snap them together rapidly.

Bioconjugation[11]

-

1,9-Dibromononane: Rarely used for precise bioconjugation due to crosslinking risks.

-

1-Azido-9-bromononane: Used to install an azide handle onto a protein or surface (via the bromide end reacting with a surface amine/thiol). The surface is then "click-ready" for labeling with fluorescent dyes or drugs.

Safety & Stability

1,9-Dibromononane[1][3]

-

Hazards: Skin and eye irritant. Toxic to aquatic life with long-lasting effects.

-

Handling: Standard organic safety (gloves, goggles, fume hood).

1-Azido-9-bromononane

-

Azide Hazard: Organic azides can be explosive.[1]

-

Rule of Thumb: The ratio of Carbon+Oxygen atoms to Nitrogen atoms

should be -

Calculation:

Carbons / 3 Nitrogens = 3. -

Verdict:Stable. This molecule is generally safe to handle at standard scales but should never be distilled to dryness or heated above 100°C without a blast shield.

-

-

Toxicity: Azides are potent inhibitors of cytochrome c oxidase (similar to cyanide). Avoid skin contact and inhalation.[2][3]

References

-

Hassner, A., & Boerwinkle, F. (1968). Stereospecific addition of iodine isocyanate to olefins. Journal of the American Chemical Society. Link (Foundational work on halogen/azide chemistry).

-

Maneiro, M., et al. (2020). Antibody-PROTAC Conjugates: Strategies for Targeted Protein Degradation. ACS Chemical Biology. Link (Application of azido-linkers in PROTACs).

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link (Core theory of orthogonal reactivity).

-

PubChem. 1,9-Dibromononane Compound Summary. National Library of Medicine. Link

-

Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Link (Safety and handling of organic azides).

Sources

Strategic Sourcing and Application of 1-Azido-9-bromononane

Content Type: Technical Whitepaper Author Role: Senior Application Scientist Subject: CAS 1262683-54-4 | Heterobifunctional Linker Strategy[1]

Executive Summary: The "Dark Matter" of Linker Chemistry

In the high-stakes arena of PROTAC® (Proteolysis Targeting Chimera) and Antibody-Drug Conjugate (ADC) development, the linker is often treated as a passive connector.[1] This is a critical error. 1-Azido-9-bromononane (Br-C9-N3) represents a specific class of hydrophobic, non-cleavable linkers that dictate not just the geometry of the ternary complex, but the permeability and solubility profile of the final drug candidate.[1]

This guide addresses the technical reality of sourcing and utilizing Br-C9-N3. While nominally a simple alkyl chain, the "95% purity" specification is a minefield.[1] The remaining 5% of impurities—often statistical byproducts of its synthesis—can silently sabotage downstream conjugation yields and alter the pharmacokinetic (PK) properties of your ligand.[1]

Technical Specifications & Molecular Identity[1][2]

Before engaging suppliers, the chemical identity must be rigorously defined to avoid acquiring structural isomers or incorrect salt forms.[1]

| Parameter | Specification | Technical Note |

| Chemical Name | 1-Azido-9-bromononane | Also: 1-Bromo-9-azidononane |

| CAS Number | 1262683-54-4 | Verify against CAS 881846-64-6 (isomer/salt variants) |

| Molecular Formula | MW: 248.17 g/mol | |

| Spacer Length | ~12.5 Å (extended) | 9-Carbon alkyl chain (Hydrophobic) |

| Purity Grade | ≥95% (GC/NMR) | Critical: See Section 3 for impurity profiling |

| Physical State | Colorless to pale yellow oil | Light sensitive (Bromide degradation) |

| Solubility | DMSO, DMF, DCM, THF | Insoluble in water (LogP ~4.[1][2]9) |

Sourcing Intelligence: The "95% Purity" Trap

When sourcing 1-Azido-9-bromononane, you are not just buying a molecule; you are buying the result of a statistical purification.[1]

The Synthetic Origin & Impurity Profile

This molecule is typically synthesized via nucleophilic substitution of 1,9-dibromononane with sodium azide (

-

Unreacted Starting Material: 1,9-Dibromononane (Br-C9-Br)[1]

-

Over-reacted Byproduct: 1,9-Diazidononane (N3-C9-N3)[1]

The Danger: If a supplier claims 95% purity, the remaining 5% is likely 1,9-dibromononane .[1]

-

Impact: In your subsequent alkylation reaction, the dibromide acts as a crosslinker , covalently dimerization your precious ligand (Ligand-C9-Ligand) instead of forming the desired intermediate (Ligand-C9-N3).[1]

Supplier Evaluation Workflow (DOT Visualization)

Use the following logic gate to validate incoming batches from Commercial Manufacturing Organizations (CMOs) or catalog vendors.

Figure 1: Quality Assurance Decision Tree. The symmetry of the NMR signals is the quickest indicator of "symmetric" impurities (dibromide or diazide) which ruin downstream stoichiometry.[1]

Application Protocol: Orthogonal Conjugation

The utility of 1-Azido-9-bromononane lies in its orthogonality .[1] The Bromide (

Step 1: Alkylation (The "Br" End)

Context: Attaching the linker to a phenolic ligand (e.g., a VHL ligand for PROTACs).[1]

Reagents:

-

Ligand (Phenol derivative, 1.0 eq)[1]

-

1-Azido-9-bromononane (1.2 - 1.5 eq)[1]

-

Base:

(3.0 eq) or -

Solvent: DMF or Acetone (Anhydrous)[1]

Protocol:

-

Dissolve ligand in anhydrous DMF (0.1 M).[1]

-

Add Base.[1] Stir for 15 min at RT to generate the phenoxide anion.

-

Add 1-Azido-9-bromononane .

-

Heat to 60°C. Monitor via LC-MS.

-

Expert Tip: If you see dimerization (Ligand-C9-Ligand), your linker batch contained 1,9-dibromononane.[1] Increase the equivalents of linker to 2.0+ to statistically favor mono-substitution, then purify.

-

Step 2: Click Chemistry (The "N3" End)

Context:[1][3][4][5][6][7] Conjugating the Linker-Ligand to an Alkyne-tagged E3 ligase binder or warhead.[1]

Method: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][3] Protocol:

-

Mix Azide-intermediate and Alkyne-partner (1:1 ratio) in tBuOH/Water (1:1).

-

Add

(10 mol%) and Sodium Ascorbate (20 mol%). -

Stir at RT for 2-4 hours.

Safety & Handling (The "Azide" Factor)

While C9 azides are safer than C2 azides due to a lower Nitrogen-to-Carbon ratio (

-

Heat Sensitivity: Do not distill this compound at atmospheric pressure. It may decompose explosively.[1]

-

Light Sensitivity: The alkyl bromide bond is photosensitive.[1] Store in amber vials.

-

Storage: -20°C under Argon/Nitrogen.

Commercial Supplier Landscape

Do not rely on a single source. The market fluctuates between "In-Stock" and "Make-to-Order" (4-6 weeks).[1]

| Supplier Category | Representative Vendors | Pros | Cons |

| Specialty Linker Houses | BroadPharm, ChemScene | High batch fidelity; specialized in PEG/Alkyl linkers.[1] | Higher cost per gram.[1][8] |

| Building Block Giants | Enamine, Combi-Blocks | Massive inventory; often cheaper.[1] | Purity varies; check CoA for "technical grade" vs "95%". |

| Catalog Aggregators | Sigma-Aldrich (Merck), Fisher | Easy procurement systems.[1] | Often re-packaging other vendors; longer lead times.[1] |

Recommendation: For GMP or late-stage GLP studies, contract a custom synthesis house to produce a batch with a defined impurity limit (<0.5% dibromide).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102264109, 1-Azido-9-bromononane. Retrieved from [Link][1]

Sources

- 1. 1-Bromononane | C9H19Br | CID 12742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Azido-9-bromononane | C9H18BrN3 | CID 102264109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. carlroth.com [carlroth.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. lookchem.com [lookchem.com]

safety data sheet (SDS) for azido-bromo alkyl linkers

Topic: Navigating the Dual-Hazard Interface: A Comprehensive Safety Guide for Azido-Bromo Alkyl Linkers Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Introduction: The Bifunctional Hazard

Azido-bromo alkyl linkers (e.g., 1-azido-3-bromopropane, 1-azido-6-bromohexane) are critical "staples" in modern bioconjugation, particularly for PROTAC® linkerology and click chemistry applications. They serve as the structural bridge between an E3 ligase ligand and a protein of interest.

However, they present a paradox of reactivity :

-

The Azide (

): A kinetically stable but thermodynamically unstable dipole, prone to shock sensitivity and explosive decomposition. -

The Bromide (

): An electrophilic alkylating agent, posing insidious genotoxic and carcinogenic risks.[1]

Standard Safety Data Sheets (SDS) often treat these functional groups in isolation. This guide synthesizes the risks into a unified Master Control Banding protocol for safe handling, synthesis, and disposal.

Hazard Identification & Mechanistic Toxicity[1][2][3]

2.1 The "Rule of Six" and Explosive Potential

The primary physical hazard of organic azides is their potential for explosive decomposition. This risk is inversely proportional to the ratio of carbon atoms to nitrogen atoms.

The Golden Rule (C/N Ratio):

Researchers must calculate the C/N ratio before isolation.

-

Ratio

3: Generally safe to isolate and store (e.g., 1-azido-6-bromohexane). -

Ratio 1 to 3: Unstable. Store in solution only. Do not concentrate to dryness.[2]

-

Ratio < 1: DO NOT ISOLATE. Synthesize and use in situ.

2.2 Genotoxicity of Alkyl Bromides

While the azide poses an immediate physical threat, the alkyl bromide moiety presents a chronic biological threat.[1] As primary alkyl halides, these linkers are potent

2.3 Comparative Hazard Matrix

| Feature | Azide Functionality ( | Bromide Functionality ( | Combined Linker Risk |

| Primary Hazard | Explosive Decomposition | Carcinogenicity / Mutagenicity | Shock-sensitive Carcinogen |

| Trigger | Heat, Shock, Friction, Metals | Skin contact, Inhalation | Rotary Evaporation / Syringe Friction |

| GHS Class | Exploding Bomb (Self-reactive) | Health Hazard (Muta. 2 / Carc.[3] 1B) | Danger (Dual Pictogram) |

| Incompatible With | Acids, Heavy Metals (Cu, Pb), Oxidizers | Strong Nucleophiles, Bases | Halogenated Solvents (Specific Risk) |

Critical Interaction Warning: Do not use Dichloromethane (DCM) or Chloroform with Sodium Azide during the synthesis of these linkers. Reaction between

and halogenated solvents can form Di- and Tri-azidomethane , which are extremely volatile and explosive.[1]

Safe Handling Workflow

The following diagram outlines the decision logic for handling these linkers, prioritizing the "In Situ" generation for low-molecular-weight variants.

Caption: Decision tree for isolation vs. in-situ usage based on the C/N ratio safety rule.

3.1 Operational Protocols

-

Weighing: Never use metal spatulas. Metal contact (especially copper or brass) can form heavy metal azides, which are primary explosives.[1] Use Teflon or ceramic tools.

-

Solvent Choice: Avoid DCM. Use DMF, DMSO, or Toluene.[1]

-

Concentration: If the C/N ratio is borderline (approx. 3), never remove solvent completely.[1] Keep the linker "phlegmatized" (wet) with a high-boiling solvent to desensitize it to shock.

Emergency Response & Decontamination

In the event of a spill, standard "absorb and sweep" protocols are dangerous.[1] Friction from sweeping a dried azide spill can trigger detonation.

4.1 The Staudinger Quench Protocol

This is the only self-validating method for neutralizing azide hazards. It uses Triphenylphosphine (

Why not Acid? Quenching azides with acid generates Hydrazoic Acid (

Caption: The Staudinger reduction pathway for chemically neutralizing azide spills.

4.2 Step-by-Step Decontamination

-

Evacuate: If the spill is >5g or dry powder, evacuate the lab.

-

Cover: Gently cover the spill with a solution of Triphenylphosphine (

) in Toluene (1.5 equivalents relative to estimated spill). -

Wait: Allow to react for 1 hour. Nitrogen bubbles indicate quenching is active.

-

Clean: Once bubbling ceases, absorb with vermiculite.[1] The residue is now an alkyl amine/bromide (toxic, but not explosive).[1]

-

Disposal: Label as "Halogenated Organic Waste - Mutagenic."

Storage and Transport

5.1 Storage Conditions

-

Temperature: Store at -20°C to 4°C. Thermal energy can trigger decomposition.

-

Light: Amber vials are mandatory. Alkyl bromides are photosensitive and degrade to liberate

. -

Container: Polypropylene or Polyethylene. Avoid ground glass joints (friction hazard).[5][6]

5.2 Transportation (UN Classification)

These compounds are often not assigned a specific UN number. Based on the "Dual Hazard," the following classification logic applies for shipping:

-

If C/N < 3: Forbidden for transport in many jurisdictions.

-

If C/N > 3 (Liquid):

-

UN Number: UN 2929[1]

-

Proper Shipping Name: Toxic liquid, flammable, organic, n.o.s. (contains [Chemical Name])

-

Class: 6.1 (Sub risk 3)

-

Packing Group: II

-

References

-

Kislukhin, A. A., et al. (2013).[1] Degradable Conjugates from Oxanorbornadienes and Tetrazines. Journal of the American Chemical Society. [Link] (Referencing the "Rule of Six" and C/N ratio stability).

-

Bylsma, M. (2019).[1] Safe Handling of Azides in the Laboratory. University of California Center for Laboratory Safety. [Link] (General handling protocols).

-

Occupational Safety and Health Administration (OSHA) . Hazard Communication Standard: Safety Data Sheets. [Link][1]

-

European Chemicals Agency (ECHA) . Substance Information: 1-bromo-3-chloropropane (Analogue for alkyl halide hazards). [Link]

-

Keicher, T., & Löbbecke, S. (2010).[1][2] Organic Azides: Syntheses and Applications. Wiley-VCH. [Link] (Definitive text on azide synthesis safety).

Sources

Methodological & Application

conjugation of 1-Azido-9-bromononane with alkyne-tagged proteins

Application Note: Heterobifunctional Functionalization of Alkyne-Tagged Proteins using 1-Azido-9-bromononane

Executive Summary

This guide details the methodology for conjugating 1-Azido-9-bromononane (Az-Br-C9) to alkyne-tagged proteins. This heterobifunctional linker features a hydrophobic nonyl (

Key Applications:

-

PROTAC Development: Creating hydrophobic linkers between E3 ligase binders and target proteins.

-

Surface Immobilization: "Clicking" proteins to surfaces and using the bromide for covalent anchoring.

-

Activity-Based Protein Profiling (ABPP): Mapping hydrophobic pockets in ion channels or membrane proteins.

Strategic Logic & Mechanism

The Linker Logic: Why 1-Azido-9-bromononane?

The selection of this specific linker is driven by its physicochemical properties:

-

Hydrophobicity (LogP ~4.9): The 9-carbon alkyl chain introduces significant lipophilicity. This is ideal for membrane-associated proteins or when probing hydrophobic binding pockets, but it necessitates careful solvent management during conjugation to prevent precipitation.

-

Orthogonality: The azide reacts exclusively with alkynes (via CuAAC), while the alkyl bromide acts as a "latent" electrophile. It is stable under Click conditions but reacts with strong nucleophiles (thiols, amines) in a secondary step.

Reaction Mechanism

The workflow follows a "Click-Then-Alkylate" strategy:

-

Step 1 (CuAAC): The azide end of the linker is conjugated to the alkyne-tagged protein using Copper-Catalyzed Azide-Alkyne Cycloaddition.

-

Step 2 (Purification): Excess unreacted linker is removed.

-

Step 3 (

Substitution): The pendant bromide group reacts with a secondary target (e.g., a cysteine-containing peptide or drug) via nucleophilic substitution.

Figure 1: Mechanistic pathway transforming an alkyne-tagged protein into a functionalized conjugate via the C9-bromide intermediate.

Experimental Protocol

Materials & Reagents

| Component | Specification | Storage |

| Linker | 1-Azido-9-bromononane (MW: 248.16 g/mol ) | -20°C, Desiccated |

| Catalyst | CuSO | RT |

| Ligand | THPTA (50 mM in water) | -20°C |

| Reductant | Sodium Ascorbate (100 mM, Freshly Prepared ) | Do not store |

| Buffer | PBS (pH 7.4) or HEPES (100 mM) | 4°C |

| Solvent | DMSO (Anhydrous) | RT |

Phase 1: Preparation of Linker Stock

-

Challenge: The C9 chain makes the linker highly insoluble in aqueous buffers.

-

Solution: Prepare a 50 mM stock solution in 100% DMSO.

-

Note: Do not dilute this stock into aqueous buffer until the moment of reaction to avoid rapid precipitation.

Phase 2: CuAAC Conjugation (The "Click" Step)

This step attaches the linker to the protein. We use THPTA as the ligand to protect the protein from oxidative damage caused by free copper.[1]

-

Protein Prep: Adjust protein concentration to 1–2 mg/mL (approx. 20–50 μM) in PBS (pH 7.4).

-

Critical: Ensure buffer is free of chelators (EDTA/EGTA) which strip the copper catalyst.

-

-

Linker Addition: Add the 1-Azido-9-bromononane stock to the protein solution.

-

Target Ratio: 10–20 molar equivalents of linker over protein.

-

Solvent Limit: Keep final DMSO concentration < 10% to prevent protein denaturation. If the solution turns cloudy, the linker has precipitated; add DMSO up to 20% if the protein tolerates it.

-

-

Catalyst Premix (Crucial Step):

-

In a separate tube, mix CuSO

and THPTA. -

Ratio: 1:5 (Cu:THPTA).[2]

-

Let stand for 5 minutes. The solution should be light blue.

-

-

Initiation:

-

Add the Cu-THPTA premix to the reaction (Final [Cu] = 1 mM).

-

Immediately add Sodium Ascorbate (Final [Asc] = 5 mM).

-

-

Incubation:

-

Incubate for 60 minutes at Room Temperature (RT) in the dark.

-

Agitation: Gentle rotation.[3] Do not vortex vigorously (denatures protein).

-

Phase 3: Purification (The "Cleanup")

STOP: You must remove the excess unreacted 1-Azido-9-bromononane before proceeding. If you skip this, the free linker will compete for the nucleophile in Phase 4.

-

Method: Desalting column (e.g., Zeba Spin, PD-10) or Dialysis against PBS.

-

Verification: Ensure the "cloudiness" of the excess hydrophobic linker is gone.

Phase 4: Bromide Functionalization (The "Alkylation" Step)

The protein now carries a pendant alkyl bromide. This group is less reactive than a maleimide, so efficient conjugation requires specific conditions.

-

Target: React with a thiol-containing molecule (e.g., Cysteine-Drug, Thiol-Fluorophore).

-

Conditions:

-

Buffer: Adjust pH to 8.0 – 8.5 (Alkyl bromides react slowly at neutral pH; slightly basic pH deprotonates the thiol to the more nucleophilic thiolate).

-

Reagent: Add the thiol-target at 20–50 molar equivalents .

-

Incubation: 4–16 hours at RT or 4°C (Reaction is slower than Click).

-

-

Quenching: Add excess mercaptoethanol or DTT to quench unreacted bromides if necessary.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for sequential conjugation.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Precipitation during Click | Linker hydrophobicity (C9 chain). | Increase DMSO to 15-20% or use a detergent (0.1% SDS) if downstream applications allow. |

| Protein Degradation | Copper-induced oxidation. | Increase THPTA concentration (1:10 ratio) or add Aminoguanidine (5 mM) as a scavenger. |

| Low Alkylation Yield | Bromide is a weak electrophile. | Increase pH to 8.5; Increase incubation time to 16h; Increase excess of thiol nucleophile. |

| Blue/Green Solution | Oxidation of Cu(I) to Cu(II). | Oxygen leak. Degas buffers and add fresh Ascorbate. Keep reaction under N2/Ar if possible. |

References

-

Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

-

Hong, V., et al. (2009).[4] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

-

Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie, 50(35), 8051-8056. Link

-

Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link

-

PubChem. (n.d.). 1-Azido-9-bromononane Compound Summary. National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Long-Chain Alkyl Dihalides

Ticket ID: #PUR-C9-BR2 Topic: Removal of Unreacted 1,9-Dibromononane from Reaction Mixtures Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Physicochemical Profile[1][2][3]

The Challenge: 1,9-Dibromononane is frequently used in excess (2.0–5.0 equivalents) during linker synthesis (e.g., PROTACs, macrocyclization) to suppress the formation of "dumbbell" dimers (where both bromines react with the nucleophile). However, its high boiling point and lipophilic nature make removal via standard rotary evaporation impossible and chromatographic separation tedious.

Compound Profile: 1,9-Dibromononane

| Property | Value | Implication for Purification |

|---|---|---|

| CAS Number | 4549-33-1 | Reference standard.[1][2] |

| Boiling Point | 285–288 °C (atm) | Critical: Cannot be removed by standard rotavap. Requires high vacuum (<0.5 mmHg) to distill without degradation. |

| Melting Point | ~ -2 °C | It is a liquid at room temperature; crystallization of the impurity is not possible. |

| Density | 1.41 g/mL | Denser than water; forms the bottom layer during aqueous workup (unless chlorinated solvents are used). |

| Solubility | Hexane, DCM, EtOAc | Highly lipophilic. Elutes near the solvent front in normal phase silica chromatography. |

Strategic Decision Matrix (Workflow)

Before selecting a protocol, assess your product's polarity and thermal stability. Use the following decision tree to select the optimal purification route.

Figure 1: Decision tree for removing lipophilic alkyl dihalides based on product properties.

Detailed Purification Protocols

Protocol A: Chemical Scavenging (Recommended for <1g Scale)

Mechanism: A solid-supported amine resin reacts with the excess alkyl bromide via an SN2 mechanism, anchoring the impurity to the solid bead as a quaternary ammonium salt. The product remains in solution.

-

Reagents: Polymer-supported amine (e.g., Morpholine resin or Diethylenetriamine resin).

-

Why this works: It converts a difficult separation problem (liquid-liquid) into a simple filtration (solid-liquid).[3]

Step-by-Step:

-

Calculate Excess: Estimate the mmols of unreacted 1,9-dibromononane based on stoichiometry.

-

Add Resin: Add 2.0–3.0 equivalents (relative to the excess bromide) of the amine resin to the reaction mixture.

-

Incubate: Gently shake or stir at room temperature for 4–16 hours.

-

Tip: If the reaction solvent is non-polar (e.g., Hexanes), add a co-solvent like DCM or THF to swell the resin beads for optimal kinetics.

-

-

Filter: Filter the mixture through a fritted funnel or a Celite pad. The unreacted dibromide is now trapped on the resin.

-

Rinse: Wash the resin with your product solvent (e.g., DCM) to recover any entrained product.

-

Concentrate: Evaporate the filtrate to obtain the purified product.

Protocol B: Solvent Trituration (For Polar Products)

Mechanism: Exploits the extreme lipophilicity of 1,9-dibromononane. If your product is a polar solid, the dibromide will dissolve in non-polar solvents while your product will not.

Step-by-Step:

-

Evaporate: Remove the reaction solvent to obtain the crude oil/solid.

-

Suspend: Add cold Hexanes or Pentane (approx. 10 mL per gram of crude).

-

Sonicate: Sonicate briefly to break up aggregates. The 1,9-dibromononane will dissolve into the hexanes.[4]

-

Decant/Filter:

-

If product is solid: Filter off the solid product.[5]

-

If product is an oil/gum: Allow layers to settle, then decant the top hexane layer (containing the dibromide).

-

-

Repeat: Repeat the wash 2–3 times.

Protocol C: Kugelrohr Distillation (For Large Scale >5g)

Mechanism: Uses high vacuum and short-path distillation to remove the volatile impurity without subjecting the product to prolonged thermal stress.

Step-by-Step:

-

Setup: Transfer crude mixture to a Kugelrohr bulb.

-

Vacuum: Apply high vacuum (<0.5 mmHg is mandatory ).

-

Note: At 0.1 mmHg, the boiling point of 1,9-dibromononane drops to approx. 100–120 °C.

-

-

Heat: Gradually increase the oven temperature to 130–140 °C while rotating the bulb.

-

Collection: The dibromide will distill into the receiving bulb (cool with dry ice/acetone).

-

Stop: Once distillation ceases, the residue in the source bulb is your product.

Troubleshooting & FAQs

Q1: I tried running a silica column, but the 1,9-dibromononane streaks and co-elutes with my product.

-

Diagnosis: This occurs because 1,9-dibromononane is non-polar (Rf ~0.8 in Hexanes). If your product is also non-polar, silica cannot resolve them.

-

Solution:

-

Flush First: Before loading your product, run a column with 100% Hexanes for 2–3 column volumes. The dibromide usually elutes immediately. Then switch to your polar solvent system to elute the product.

-

Reverse Phase: Switch to C18 silica. The hydrophobic C9 chain of the dibromide will retain strongly on C18, allowing more polar products to elute first with Water/Acetonitrile.

-

Q2: Can I use standard rotavap to remove it?

-

Answer: No. The boiling point (~285 °C) is too high. Attempting to heat the bath to >100 °C under standard vacuum (10–20 mbar) will likely decompose your product before the dibromide evaporates.

Q3: My product is an amine. Can I use the scavenging method?

-

Answer: Use caution. If your product is a secondary amine, it might react with the dibromide during the scavenging incubation (creating a side reaction). In this case, use Protocol B (Trituration) by converting your amine product to its HCl salt (making it polar/solid), washing away the dibromide with hexanes, and then free-basing the amine.

Q4: I see a brown color developing during distillation.

-

Diagnosis: Thermal decomposition of alkyl bromides often releases HBr and turns the mixture brown/black.

-

Solution: Lower the temperature and improve the vacuum. If you cannot achieve <0.5 mmHg, abort distillation and use Chromatography or Scavenging.

References

-

PubChem. (n.d.). 1,9-Dibromononane Compound Summary. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

Wipf, P. (2004). Strategies in Organic Synthesis: Polymer-Supported Scavengers. University of Pittsburgh. Retrieved February 4, 2026, from [Link]

Sources

purification of 1-Azido-9-bromononane via silica gel chromatography

Topic: Silica Gel Chromatography Purification Guide

Ticket ID: #AZ-C9-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are attempting to purify 1-azido-9-bromononane (Formula:

This compound is a "statistical intermediate" typically synthesized via nucleophilic substitution of 1,9-dibromononane. The purification challenge lies in separating the target mono-azide from two structurally similar impurities: the unreacted starting material (1,9-dibromononane ) and the over-reacted byproduct (1,9-diazidononane ).

Module 1: Pre-Purification Diagnostics

Before packing your column, you must validate your detection method. A common failure point with aliphatic azides is the reliance on UV detection.

Critical Parameter: Visualization

Issue: "I cannot see my product on the TLC plate."

Root Cause: 1-azido-9-bromononane lacks a conjugated

Solution: Use the correct chemical stain.

| Stain Type | Effectiveness | Mechanism | Protocol |

| Iodine Chamber ( | High | Reversible intercalation into alkyl chain. | Place dried TLC plate in a jar with solid iodine crystals. Spots appear brown/yellow.[1] |

| KMnO | High | Oxidation of alkyl chain/azide. | Dip plate, heat gently. Yellow spots on purple background.[2] |

| PMA (Phosphomolybdic Acid) | Medium-High | General lipid stain. | Dip plate, heat with heat gun until spots appear dark blue/green. |

| UV (254 nm) | Zero | N/A | Do not use. |

| Ninhydrin | Low | Reacts with amines, not azides. | Only works if you first reduce the azide on the plate (e.g., with |

TLC Method Development

Target

Elution Order (Polarity Logic):

-

Top Spot (

): 1,9-Dibromononane (Least Polar) -

Middle Spot (

): 1-Azido-9-bromononane (Target) -

Bottom Spot (

): 1,9-Diazidononane (Most Polar)

Note: The polarity difference between the di-bromide and mono-azide is significant. The difference between the mono-azide and di-azide is subtle. A shallow gradient is required.

Module 2: The Chromatography Workflow

Step-by-Step Protocol

1. Column Preparation

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Ratio: Use 30:1 to 50:1 (Silica weight : Crude mass). High resolution is needed.

-

Packing: Slurry pack in 100% Hexanes.

2. Loading

-

Method: Dry loading is recommended for maximum resolution.

-

Procedure: Dissolve crude oil in minimal DCM, add silica (1:1 mass ratio), and rotary evaporate to a free-flowing powder. Load this powder on top of the packed column.

3. Elution Gradient Do not run isocratic (single solvent ratio) immediately. Use a gradient to widen the gap between the dibromide and the azide.

-

Fraction 1-10: 100% Hexanes (Elutes 1,9-dibromononane).

-

Fraction 11-20: 2% EtOAc in Hexanes.

-

Fraction 21+: 5% EtOAc in Hexanes (Elutes 1-azido-9-bromononane).

4. Fraction Analysis

-

Spot every 3rd fraction on a TLC plate.

-

Visualize with Iodine or KMnO

.[2] -

Combine fractions containing the middle spot .

Workflow Visualization

Caption: Elution logic for separating nonyl-bromide/azide species based on polarity.

Module 3: Troubleshooting & FAQs

Q1: My fractions are mixed. I can't get pure mono-azide.

Diagnosis: This is usually a synthesis stoichiometry issue, not just purification. Explanation: If you used a 1:1 ratio of dibromide to sodium azide, statistics dictate you will get a 1:2:1 mixture (25% dibromide, 50% mono, 25% di-azide). Fix:

-

Synthesis Adjustment: In the future, use a large excess of 1,9-dibromononane (3 to 4 equivalents) relative to NaN

. This forces the reaction toward the mono-substituted product and minimizes the di-azide. -

Purification Recovery: If you already have the mixture, use a taller column and a slower gradient (0%

2% EtOAc). Collect smaller fractions.

Q2: How do I verify the product is the mono-azide and not the di-azide?

Diagnosis: TLC spots look similar.

Validation (NMR): You must use

| Proton Environment | Chemical Shift ( | Multiplicity |

| ~3.40 ppm | Triplet | |

| ~3.25 ppm | Triplet |

-

1,9-Dibromononane: Shows only the 3.40 ppm triplet.

-

1,9-Diazidononane: Shows only the 3.25 ppm triplet.

-

1-Azido-9-bromononane: Shows both triplets with equal integration (1:1 ratio).

Q3: Is it safe to rotovap this compound?

Safety Analysis:

-

C/N Ratio Rule:

.[3][4]-

For

: Carbon (9) / Nitrogen (3) = 3.0 .

-

-

Verdict: This falls within the "Safe to Isolate" zone, but it is on the boundary.

-

Precaution:

-

Do not heat the water bath above 40°C.

-

Do not distill the azide to dryness if you suspect low-molecular-weight impurities.

-

Store the pure oil in the dark at 4°C.

-

Troubleshooting Decision Tree

Caption: Rapid diagnostic flow for common purification failures.

Module 4: Safety & Handling

Warning: Organic azides are potentially explosive.[3][4][5] While nonyl azides are relatively stable due to the long alkyl chain acting as a "diluent" for the energetic azide group, standard precautions apply.

-

Avoid Halogenated Solvents + Azide Salts: If your crude contains unreacted sodium azide (

), do not add DCM (Dichloromethane) while the salt is present. This can form Diazidomethane , which is extremely explosive.[4] Wash the crude reaction mixture with water first to remove inorganic salts before extraction. -

Spills: Clean up azide spills with a specific deactivation solution (e.g., 10% ceric ammonium nitrate) if available, or absorb with sand. Do not use metal spatulas.

-

Storage: Amber vials, < 4°C.

References

-

PubChem. (n.d.).[6] 1-Azido-9-bromononane Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Bräse, S., et al. (2005).[4][7] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. (General reference for C/N ratio safety). Retrieved from [Link]

-

University of California Santa Barbara. (n.d.). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides. Retrieved from [Link]

-

Reich, H. J. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin-Madison. (Reference for alkyl halide vs azide shifts). Retrieved from [Link]

Sources

- 1. TLC stains [reachdevices.com]

- 2. epfl.ch [epfl.ch]

- 3. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 4. safety.fsu.edu [safety.fsu.edu]

- 5. uvic.ca [uvic.ca]

- 6. 1-Azido-9-bromononane | C9H18BrN3 | CID 102264109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

Technical Support Center: Troubleshooting Low Conversion Rates in Alkyl Bromide Substitution Reactions

Welcome to the technical support center for alkyl bromide substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in their experiments. By understanding the underlying principles of nucleophilic substitution, you can systematically identify and address the root causes of suboptimal reaction outcomes.

I. Foundational Concepts: A Quick Primer on Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of organic synthesis, involving the replacement of a leaving group (in this case, bromide) by a nucleophile.[1] These reactions primarily proceed through two distinct mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular).[2][3] The predominant pathway is dictated by several factors, including the structure of the alkyl bromide, the strength of the nucleophile, the choice of solvent, and the reaction temperature.[4] A thorough understanding of these competing mechanisms is the first step in effective troubleshooting.

SN1 vs. SN2 at a Glance

| Feature | SN1 Reaction | SN2 Reaction |

| Mechanism | Two steps, involves a carbocation intermediate.[2] | One concerted step.[2] |

| Rate Law | Rate = k[Alkyl Bromide] | Rate = k[Alkyl Bromide][Nucleophile][5] |

| Substrate | Favored by tertiary > secondary alkyl bromides. | Favored by methyl > primary > secondary alkyl bromides.[5][6] |

| Nucleophile | Weak nucleophiles are effective. | Strong nucleophiles are required.[6] |

| Solvent | Favored by polar protic solvents (e.g., water, ethanol).[7][8] | Favored by polar aprotic solvents (e.g., acetone, DMSO).[7][8] |

| Stereochemistry | Racemization at a chiral center.[9] | Inversion of configuration at a chiral center.[5] |

II. Troubleshooting Guide: Diagnosing Low Conversion

Low conversion in an alkyl bromide substitution reaction can stem from a variety of factors. This section provides a question-and-answer formatted guide to pinpoint the specific cause of the issue.

Is Your Substrate the Limiting Factor?

Question: My reaction with a tertiary alkyl bromide is showing low conversion. What could be the issue?

Answer: Tertiary alkyl bromides are prone to elimination reactions (E1 and E2) as a competing pathway, especially in the presence of a strong base.[4][10] If your nucleophile is also a strong base (e.g., hydroxide, alkoxides), you may be favoring elimination over substitution.[10]

Troubleshooting Steps:

-

Analyze for Elimination Products: Use techniques like GC-MS or NMR to check for the presence of alkenes in your reaction mixture.

-

Favor SN1 Conditions: If substitution is the desired outcome, use a weak nucleophile and a polar protic solvent to favor the SN1 pathway.[7][8]

-

Temperature Control: Lowering the reaction temperature can sometimes favor substitution over elimination, as elimination reactions often have a higher activation energy.[10]

Question: I'm seeing a very slow reaction with a primary alkyl bromide. Why is this happening?

Answer: While primary alkyl bromides are ideal for SN2 reactions, steric hindrance can still play a role.[11][12][13][14] If the carbon atom adjacent to the one bearing the bromine (the β-carbon) is heavily substituted (e.g., a neopentyl-type structure), it can significantly slow down the reaction rate.[15][16]

Troubleshooting Steps:

-

Increase Reaction Time and/or Temperature: A sluggish reaction may simply need more time or energy to proceed to completion.

-

Consider a Stronger Nucleophile: A more reactive nucleophile can sometimes overcome moderate steric hindrance.[6]

Is Your Nucleophile Underperforming?

Question: My SN2 reaction is not proceeding. Could my nucleophile be the problem?

Answer: The success of an SN2 reaction is highly dependent on the strength of the nucleophile.[6] Weak nucleophiles will react very slowly, if at all.

Troubleshooting Steps:

-

Evaluate Nucleophile Strength: Good nucleophiles for SN2 reactions are typically strong bases, with the exception of large, polarizable species like iodide.[6]

-

Check for Protic Solvents: If you are using a polar protic solvent, it can solvate and stabilize the nucleophile, reducing its reactivity.[7][8] Switching to a polar aprotic solvent can significantly increase the reaction rate.[7][8]

Is Your Solvent Working Against You?

Question: I'm running an SN2 reaction in ethanol and the conversion is low. What's wrong?

Answer: Ethanol is a polar protic solvent. These solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the alkyl bromide.[7][8] This effect is particularly detrimental to SN2 reactions.

Troubleshooting Steps:

-

Switch to a Polar Aprotic Solvent: Solvents like acetone, DMSO, or DMF are ideal for SN2 reactions as they solvate the cation but leave the nucleophile relatively "naked" and more reactive.[7][8]

Question: My SN1 reaction is slow in a non-polar solvent. Why?

Answer: The rate-determining step of an SN1 reaction is the formation of a carbocation intermediate.[2] Polar protic solvents are crucial for stabilizing this charged intermediate, thereby lowering the activation energy and increasing the reaction rate.[2][17][18]

Troubleshooting Steps:

-

Choose a Polar Protic Solvent: Water, alcohols, and carboxylic acids are excellent choices for promoting SN1 reactions.[7]

Could It Be the Leaving Group?

Question: I'm trying to perform a substitution on an alkyl fluoride, but it's not working. Is the leaving group the issue?

Answer: Yes, the ability of the leaving group to depart is a critical factor.[19][20] Good leaving groups are weak bases, meaning they are stable on their own.[20][21] Fluoride is a relatively poor leaving group because it is a stronger base compared to other halides.[10] In general, for halides, the leaving group ability increases down the periodic table: I > Br > Cl >> F.[9]

Troubleshooting Steps:

-

Consider a Different Halide: If possible, starting with an alkyl iodide or bromide will result in a faster reaction.

-

Leaving Group Activation: In some cases, a poor leaving group can be made better. For example, alcohols (poor leaving groups) can be converted to tosylates (excellent leaving groups) to facilitate substitution.[22]

Are Side Reactions the Culprit?

Question: I'm getting a mixture of products. What's happening?

Answer: Alkyl halide reactions often involve a competition between substitution and elimination pathways.[1][4] The reaction conditions you choose will determine the major product.

Troubleshooting Steps:

-

Favor Substitution: To favor SN2, use a strong, non-basic nucleophile and a polar aprotic solvent at a lower temperature.[10] For SN1, use a weak nucleophile in a polar protic solvent.

-

Favor Elimination: To favor E2, use a strong, bulky base (like tert-butoxide) and heat.[10] E1 is favored by a weak base in a polar protic solvent with heat.

III. Experimental Protocols for Troubleshooting

When troubleshooting, a systematic approach is key. The following protocols can help you isolate variables and identify the root cause of low conversion.

Protocol 1: Monitoring Reaction Progress

Objective: To determine if the reaction is simply slow or has stalled.

Methodology:

-

Set up the reaction as you normally would.

-

At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture.

-

Quench the reaction in the aliquot immediately (e.g., by diluting with a suitable solvent).

-

Analyze the aliquot using an appropriate technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to determine the ratio of starting material to product.[23]

-

Plot the concentration of the product over time to generate a reaction profile.

Protocol 2: Screening Solvents

Objective: To determine the optimal solvent for your reaction.

Methodology:

-

Set up several small-scale reactions in parallel, each with a different solvent.

-

Keep all other reaction parameters (temperature, concentration, stoichiometry) constant.

-

Run the reactions for the same amount of time.

-

Analyze the conversion in each reaction to identify the solvent that gives the highest yield.

IV. Visualizing Reaction Pathways and Troubleshooting Logic

SN1 vs. SN2 Mechanistic Pathways

Caption: Competing SN1 and SN2 reaction mechanisms.

Troubleshooting Decision Tree for Low Conversion

Caption: A decision tree for troubleshooting low conversion rates.

V. Frequently Asked Questions (FAQs)

Q1: Can I use a very high temperature to speed up my SN2 reaction?

A1: While increasing temperature generally increases reaction rates, for SN2 reactions, it can also promote the competing E2 elimination pathway, especially with secondary alkyl bromides.[10] It is often better to optimize other factors like solvent and nucleophile strength first.

Q2: My nucleophile is also a strong base. How can I favor substitution over elimination?

A2: For primary alkyl bromides, substitution is generally favored. For secondary alkyl bromides, using a polar aprotic solvent and keeping the temperature low can help favor the SN2 pathway.[10]

Q3: Why is iodide a good nucleophile but also a good leaving group?

A3: Iodide is a large, highly polarizable anion. Its polarizability allows it to be a good nucleophile, readily donating its electron density. As the conjugate base of a very strong acid (HI), it is also a very weak base and therefore a stable, excellent leaving group.

Q4: Can carbocation rearrangements occur in my reaction?

A4: Carbocation rearrangements are a possibility in SN1 reactions, particularly if a more stable carbocation can be formed through a hydride or alkyl shift. This can lead to a mixture of products. If you suspect rearrangements, consider if an SN2 pathway is feasible for your desired transformation.

References

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ocw.uci.edu [ocw.uci.edu]

- 4. fiveable.me [fiveable.me]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 9. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. quora.com [quora.com]

- 18. Khan Academy [khanacademy.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. reddit.com [reddit.com]

- 23. pubs.acs.org [pubs.acs.org]

alternative solvents to DMSO for sodium azide nucleophilic attack

Department: Chemical Process Development & Safety

Subject: Solvent Selection & Troubleshooting for Sodium Azide (

Executive Summary & The "Naked Anion" Challenge

You are likely reading this because you are trying to move away from Dimethyl Sulfoxide (DMSO). While DMSO is the "gold standard" for nucleophilic substitutions using sodium azide (

-

High Boiling Point (189°C): Difficult to remove via rotary evaporation.

-

Safety Profile: Violent decomposition risks at high temperatures.[1][2][3]

-

Workup Difficulty: Often requires tedious lyophilization or extensive aqueous washing.

The Scientific Dilemma:

-

DMSO/DMF work because they are Polar Aprotic . They solvate the cation (

) efficiently, leaving the anion ( -

Acetonitrile (MeCN) is also polar aprotic but does not dissolve

effectively on its own. -

Protic Solvents (Water/Alcohols) dissolve

perfectly but "cage" the anion with hydrogen bonds, drastically reducing nucleophilicity.

This guide provides validated protocols to bypass DMSO while maintaining reaction kinetics.

Critical Safety Warning

Before selecting a solvent, you must adhere to this non-negotiable safety rule.

⚠️ DANGER: DO NOT USE DICHLOROMETHANE (DCM) OR CHLOROFORM Never use halogenated solvents (DCM,

,) as reaction media for sodium azide. Mechanism:

reacts with methylene chloride to form Diazidomethane () or Triazidomethane . Consequence: These compounds are extremely shock-sensitive and powerful explosives.[2][3] Several laboratory accidents have occurred due to this specific incompatibility [1].

Solvent Selection Decision Matrix

Use this logic flow to determine the best alternative for your specific substrate.

Figure 1: Decision tree for selecting an azidation solvent based on substrate properties and process constraints.

Protocol Module A: The "Workhorse" (Acetonitrile + PTC)

The Problem:

Mechanism:

The catalyst (Crown Ether or Quaternary Ammonium Salt) complexes with the

Figure 2: Phase Transfer Catalysis mechanism. The catalyst pulls the salt into solution, activating the azide anion.

Standard Operating Procedure (SOP):

| Component | Equivalents | Role |

| Substrate | 1.0 eq | Alkyl Halide / Tosylate |

| Sodium Azide | 1.1 – 1.5 eq | Nucleophile |

| 18-Crown-6 | 0.05 – 0.10 eq | Catalyst (for |

| Alt: TBAI | 0.05 – 0.10 eq | Catalyst (Tetra-n-butylammonium iodide) |

| Acetonitrile | 0.2 – 0.5 M | Solvent |

Step-by-Step:

-

Dissolution: Dissolve substrate and catalyst (18-Crown-6 or TBAI) in dry Acetonitrile.

-

Addition: Add solid

. The mixture will be heterogeneous (cloudy/solid suspension). -

Reaction: Heat to reflux (approx. 80-82°C).

-

Validation: Monitor via TLC. As the reaction proceeds, the suspension often changes texture as NaCl/NaBr precipitates out (which is also insoluble in MeCN).

-

-

Workup (Simplified):

-

Cool to room temperature.[4]

-

Filter off the solid salts (excess

and Na-Halide byproduct). -

Concentrate the filtrate via Rotavap (MeCN boils at 82°C, easily removed).

-

Result: Crude product with minimal solvent residue.

-

Protocol Module B: The "Green" System (Aqueous/Acetone)

If your substrate has partial water solubility or you wish to avoid toxic catalysts, a mixed solvent system is effective.

The Trade-off: Reaction rates are generally slower than DMSO or MeCN/PTC because water solvates the azide anion, reducing its nucleophilicity (the "Cage Effect").

SOP:

-

Solvent System: Prepare a mixture of Acetone:Water (3:1) .

-

Why? Acetone dissolves the organic substrate; Water dissolves the

.

-

-

Loading: Add substrate (1.0 eq) and

(1.5 - 2.0 eq).-

Note: Higher equivalents of azide are required to compensate for slower kinetics.

-

-

Reaction: Heat to reflux (approx. 60°C).

-

Troubleshooting:

-

Issue: Reaction stalls at 50% conversion.

-

Fix: Add Sodium Iodide (NaI, 0.1 eq) . This generates an alkyl iodide in situ (Finkelstein reaction), which is a better leaving group for the azide to attack (

).

-

Module C: Troubleshooting DMSO (If you MUST use it)

Sometimes, solubility dictates that DMSO is the only option. Here is how to remove it without ruining your product.

Ticket #101: "I can't rotavap the DMSO off."

Method A: The "Flood and Extract" (Standard)

-

Pour reaction mixture into 5x volume of Ice Water .

-

Exotherm Alert: DMSO mixing with water is exothermic.[5] Use ice.

-

-

Extract with Ethyl Acetate (EtOAc) or Diethyl Ether .

-

Do NOT use DCM (See Safety Section).

-

-

Wash the organic layer 3x with water, then 1x with Brine.

-

Why? DMSO partitions into the water phase. Multiple washes are required to remove trace DMSO.

-

Method B: Lyophilization (Best for water-soluble products)

-

Dilute the DMSO reaction mixture with water (1:1 ratio).

-

Freeze the mixture (Liquid Nitrogen or -80°C freezer).

-

Lyophilize (Freeze Dry). DMSO has a vapor pressure of 0.6 mmHg at 25°C, but it will sublime under high vacuum (<0.1 mbar), albeit slowly.

Method C: Column Loading (Small Scale)

-

Do not work up.

-

Load the crude DMSO solution directly onto a dry silica flash column.

-

Elute with a non-polar solvent (Hexane/EtOAc) first. DMSO sticks aggressively to silica and will stay at the baseline while your non-polar product elutes [2].

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol or Methanol as the solvent?

A: Yes, but with caveats.

Q: How do I quench the reaction safely?

A: If you have excess

Q: My product is an oil and traps DMSO. What now? A: Use the Kugelrohr Distillation method. Heat the oil under high vacuum (0.1 mmHg) at 60-80°C. The DMSO will distill off, leaving the higher-boiling product oil behind.

References

-

National Research Council (US). (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. (Warning regarding Dichloromethane/Azide incompatibility).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Reference for solvent properties and removal difficulty).

-

Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Mechanistic explanation of "naked anions" in dipolar aprotic solvents).

-

Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. (Foundational text for PTC protocols).

Sources

separation of mono-azide from di-azide nonane byproducts

Topic: Separation of Mono-Azide from Di-Azide Nonane Byproducts

Executive Summary

This guide addresses the purification of 1-azidononane (Mono-Azide) from its over-substituted byproduct, 1,9-diazidononane (Di-Azide).

The Core Challenge:

-

Safety: The di-azide byproduct violates standard safety ratios for isolation, posing a severe explosion risk if distilled.

-

Detection: Aliphatic azides lack a strong chromophore, making standard UV detection at 254 nm ineffective.

-

Separation: Both species are lipophilic, but the di-azide is slightly more polar due to the additional dipole of the second azide group.

Module 1: Safety & Stability Assessment (CRITICAL)

WARNING: Before attempting separation, you must understand the energetic properties of your mixture. Do not treat this as a standard organic workup.

Q: Can I separate these by fractional distillation?

A: NO. Do not distill the di-azide residue.

We apply the "Rule of Six" and the C/N Ratio Equation to determine stability.[1]

Equation:

| Compound | Formula | Calculation | Result | Status |

| Mono-Azide | Ratio | Stable (Store < 25°C) | ||

| Di-Azide | Ratio | UNSTABLE / EXPLOSIVE |

-

Implication: While the mono-azide is borderline stable, the di-azide is energy-rich. Heating a pot containing concentrated di-azide (which happens during distillation as the mono-azide distills off) creates a high risk of detonation.

-

Correct Action: Use Chromatography (Flash or HPLC) where the compounds are diluted in solvent and on silica/solid support.

Figure 1: Safety Decision Tree for Azide Purification. Note that the Di-azide byproduct explicitly fails the safety criteria for thermal isolation.

Module 2: Detection (The "Invisible" Peak)